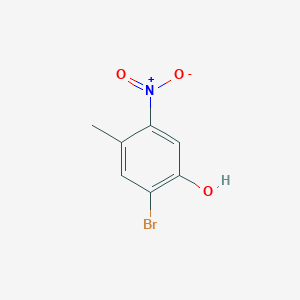

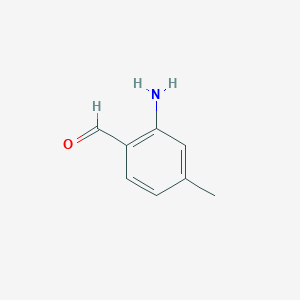

![molecular formula C14H12N2O B1282718 8-(Benzyloxy)imidazo[1,2-a]pyridine CAS No. 96428-16-9](/img/structure/B1282718.png)

8-(Benzyloxy)imidazo[1,2-a]pyridine

Descripción general

Descripción

8-(Benzyloxy)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are of interest due to their potential applications in various fields, including organic electronics and pharmaceuticals. The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has been incorporated into a variety of complex molecules with diverse biological activities.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been explored through different methodologies. One approach involves a one-pot synthesis from benzyl halides or benzyl tosylates, which are oxidized to aldehydes under mild conditions and then react with 2-aminopyridines and isocyanides to afford the imidazo[1,2-a]pyridines in excellent yields . Another method reported the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives, using piperidine in refluxing ethanol, yielding the products in good to excellent yields within a short time frame .

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the structural and spectroscopic properties of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole were determined by IR, NMR, and UV-vis spectroscopy, and its solid-state structure was elucidated using single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT), have been employed to theoretically characterize the molecular and spectroscopic features of these compounds, with results that closely match experimental data .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in various chemical reactions, including tandem [8 + 2] cycloaddition and [2 + 6 + 2] dehydrogenation reactions. These reactions have been studied both computationally and experimentally, revealing that they proceed via highly synchronous aromatic transition structures and are feasible under microwave irradiation . The resulting tetracyclic compounds exhibit interesting photophysical properties, such as blue light emission when excited at 365 nm .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The photophysical properties, as mentioned, are of particular interest for applications in organic electronics. The synthesis methods described in the literature aim to optimize yields and reaction times, which is crucial for the practical application of these compounds . The detailed physical properties, such as melting points, solubility, and stability, are typically characterized as part of the compound's development for specific applications.

Aplicaciones Científicas De Investigación

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Material Science

- Scientific Field : Material Science

- Summary of Application : Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .

- Methods of Application : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

- Results or Outcomes : The specific results or outcomes in the field of material science were not detailed in the sources I found .

Optoelectronic Devices

- Scientific Field : Material Science

- Summary of Application : Imidazo[1,2-a]pyridines have been reported in different technological applications, such as optoelectronic devices .

- Methods of Application : The specific methods of application in optoelectronic devices were not detailed in the sources I found .

- Results or Outcomes : The specific results or outcomes in the field of optoelectronic devices were not detailed in the sources I found .

Sensors

- Scientific Field : Sensor Technology

- Summary of Application : Imidazo[1,2-a]pyridines have been used in the development of sensors .

- Methods of Application : The specific methods of application in sensor technology were not detailed in the sources I found .

- Results or Outcomes : The specific results or outcomes in the field of sensor technology were not detailed in the sources I found .

Anti-Cancer Drugs

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridines have been used in the development of anti-cancer drugs .

- Methods of Application : The specific methods of application in the development of anti-cancer drugs were not detailed in the sources I found .

- Results or Outcomes : The specific results or outcomes in the field of anti-cancer drug development were not detailed in the sources I found .

Emitters for Confocal Microscopy and Imaging

- Scientific Field : Biomedical Imaging

- Summary of Application : Imidazo[1,2-a]pyridines have been used as emitters for confocal microscopy and imaging .

- Methods of Application : The specific methods of application in confocal microscopy and imaging were not detailed in the sources I found .

- Results or Outcomes : The specific results or outcomes in the field of confocal microscopy and imaging were not detailed in the sources I found .

Antibacterial Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial agents .

- Methods of Application : The specific methods of application in the development of antibacterial agents were not detailed in the sources I found .

- Results or Outcomes : The specific results or outcomes in the field of antibacterial drug development were not detailed in the sources I found .

Antifungal Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridines can also be used as antifungal agents .

- Methods of Application : The specific methods of application in the development of antifungal agents were not detailed in the sources I found .

- Results or Outcomes : The specific results or outcomes in the field of antifungal drug development were not detailed in the sources I found .

Antiviral Agents

Safety And Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines, including “8-(Benzyloxy)imidazo[1,2-a]pyridine”, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, future developments in this field are expected to focus on the pattern and position of the substitution .

Propiedades

IUPAC Name |

8-phenylmethoxyimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJVMJRATISVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540639 | |

| Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)imidazo[1,2-a]pyridine | |

CAS RN |

96428-16-9 | |

| Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

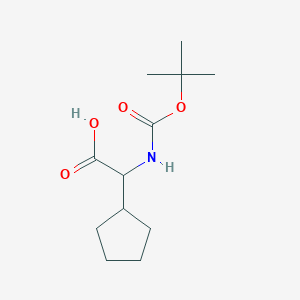

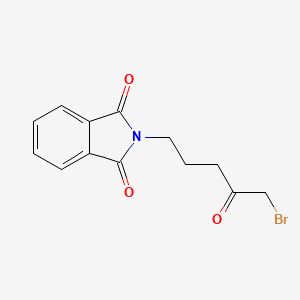

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)